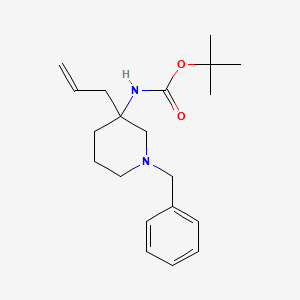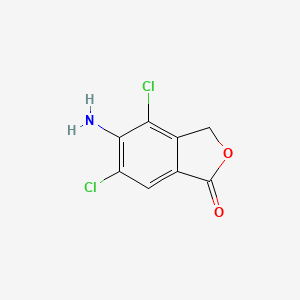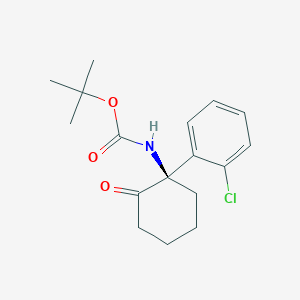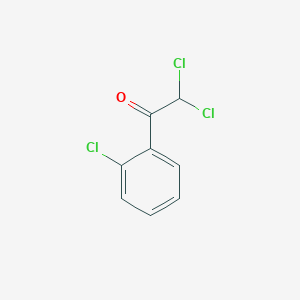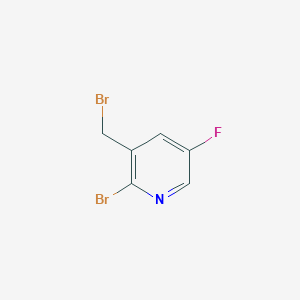
2-Bromo-3-(bromomethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(bromomethyl)-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-5-fluoropyridine typically involves the bromination of 3-(bromomethyl)-5-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(bromomethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-5-fluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 3-(methyl)-5-fluoropyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(bromomethyl)-5-fluoropyridine is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: In the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(bromomethyl)-5-fluoropyridine depends on its application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to active sites or interacting with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-fluoropyridine
- 2-Fluoro-3-(bromomethyl)pyridine
Uniqueness
2-Bromo-3-(bromomethyl)-5-fluoropyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in various reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C6H4Br2FN |
|---|---|
Molekulargewicht |
268.91 g/mol |
IUPAC-Name |
2-bromo-3-(bromomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
InChI-Schlüssel |
CWRLXSNZAWJEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CBr)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
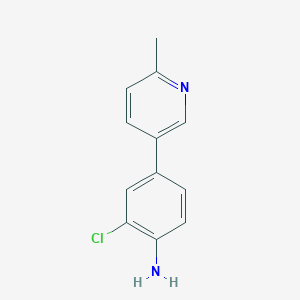
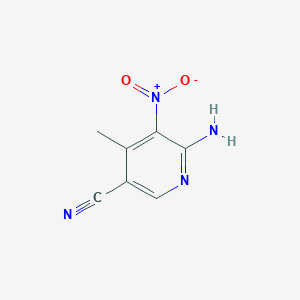
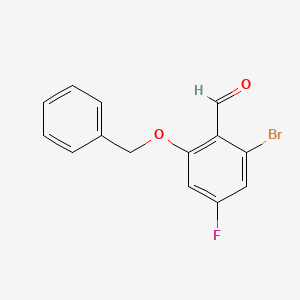

![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)

